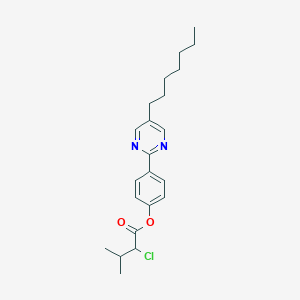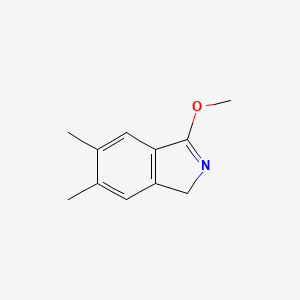
rubidium;thallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium and thallium are two elements that form a unique compound with interesting properties and applications. Rubidium is an alkali metal with the atomic number 37, known for its high reactivity and softness . Thallium, on the other hand, is a post-transition metal with the atomic number 81, known for its toxicity and use in various industrial applications . The combination of rubidium and thallium results in a compound that exhibits characteristics of both elements, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rubidium and thallium compounds typically involves direct reactions between the metals and halogens. For example, rubidium can react with chlorine gas to form rubidium chloride, while thallium can react with bromine to form thallium bromide . These reactions are highly exothermic and require controlled conditions to prevent explosions.
Industrial Production Methods: Industrial production of rubidium and thallium compounds often involves solvent extraction and ion exchange methods. These methods are used to separate rubidium and thallium from brine or mineral sources . The separation process is relatively simple and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium and thallium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Rubidium reacts vigorously with water to form rubidium hydroxide and hydrogen gas . Thallium, on the other hand, can form both monovalent and trivalent compounds, reacting with oxygen to form thallium oxide .
Common Reagents and Conditions: Common reagents used in reactions involving rubidium and thallium include halogens (chlorine, bromine, iodine), acids, and bases. These reactions typically occur under controlled conditions to prevent violent reactions and ensure the formation of desired products .
Major Products Formed: The major products formed from reactions involving rubidium and thallium include rubidium chloride, rubidium hydroxide, thallium oxide, and thallium bromide . These compounds have various applications in scientific research and industry.
Applications De Recherche Scientifique
Rubidium and thallium compounds have numerous applications in scientific research. Rubidium is used in atomic clocks, Bose-Einstein condensates, and quantum computing due to its unique atomic properties . Thallium compounds are used in cardiovascular imaging to detect heart diseases and in cancer detection . Additionally, rubidium and thallium compounds are used in the separation of other elements from brine, making them valuable in industrial processes .
Mécanisme D'action
The mechanism of action of rubidium and thallium compounds involves their interaction with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting cellular processes and signaling pathways . Thallium ions, due to their similarity to potassium ions, can interfere with potassium-regulated homeostasis, leading to toxicity and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Rubidium and thallium compounds are similar to other alkali and post-transition metal compounds. For example, rubidium chloride is similar to potassium chloride in terms of its chemical properties and reactivity . Thallium compounds, such as thallium bromide, are similar to lead and mercury compounds in terms of their toxicity and industrial applications . the unique combination of rubidium and thallium results in compounds with distinct properties and applications, making them valuable in various fields of research and industry.
Conclusion
Rubidium and thallium compounds are fascinating due to their unique properties and wide range of applications. From their preparation methods to their chemical reactions and scientific research applications, these compounds play a crucial role in advancing our understanding of chemistry and developing new technologies. Their mechanisms of action and comparison with similar compounds further highlight their significance in both scientific research and industrial applications.
Propriétés
Numéro CAS |
111116-65-5 |
|---|---|
Formule moléculaire |
RbTl |
Poids moléculaire |
289.851 g/mol |
Nom IUPAC |
rubidium;thallium |
InChI |
InChI=1S/Rb.Tl |
Clé InChI |
PYHMVNGEWKOASL-UHFFFAOYSA-N |
SMILES canonique |
[Rb].[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
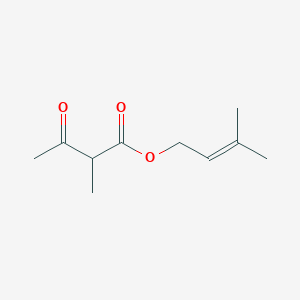
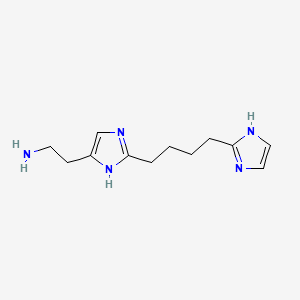
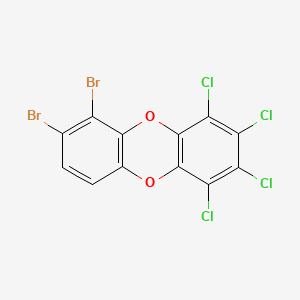
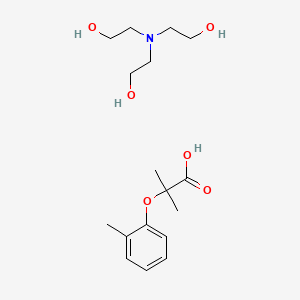
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
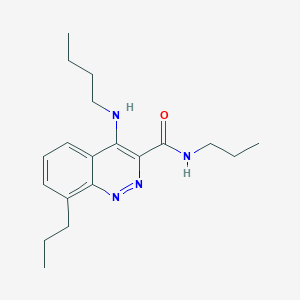
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
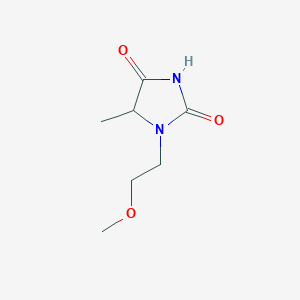
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
